molecular formula C27H24INO2 B14304505 1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide CAS No. 112450-93-8

1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide

Cat. No.: B14304505
CAS No.: 112450-93-8
M. Wt: 521.4 g/mol
InChI Key: WZTPWMXXLCLWRC-UHFFFAOYSA-M
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Description

1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide is a complex organic compound that features an anthracene moiety linked to an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide typically involves multiple steps. One common approach is to start with the preparation of the anthracene derivative, followed by the introduction of the isoquinoline moiety. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce anthracene-based alcohols.

Scientific Research Applications

1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 9-(Methylaminomethyl)anthracene
  • Anthracene-based derivatives : 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)-anthracene, 9,10-bis(phenylethynyl)anthracene

Uniqueness

1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide is unique due to its specific structural features, which combine the properties of both anthracene and isoquinoline moieties

Properties

CAS No.

112450-93-8

Molecular Formula

C27H24INO2

Molecular Weight

521.4 g/mol

IUPAC Name

1-(anthracen-9-ylmethyl)-6,7-dimethoxy-2-methylisoquinolin-2-ium;iodide

InChI

InChI=1S/C27H24NO2.HI/c1-28-13-12-20-15-26(29-2)27(30-3)17-23(20)25(28)16-24-21-10-6-4-8-18(21)14-19-9-5-7-11-22(19)24;/h4-15,17H,16H2,1-3H3;1H/q+1;/p-1

InChI Key

WZTPWMXXLCLWRC-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=C4C=CC=CC4=CC5=CC=CC=C53.[I-]

Origin of Product

United States

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